Product packaging for 5-Propylisoquinolin-6-amine(Cat. No.:CAS No. 566944-06-7)

5-Propylisoquinolin-6-amine

Cat. No.: B11909335
CAS No.: 566944-06-7
M. Wt: 186.25 g/mol
InChI Key: KVJYVILVHDXWQZ-UHFFFAOYSA-N
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Description

5-Propylisoquinolin-6-amine (CAS 566944-06-7) is a synthetic organic compound with the molecular formula C12H14N2 and a molecular weight of 186.26 g/mol. This compound belongs to the class of organic compounds known as isoquinolines, which are prominent structural motifs found in many biologically significant natural and synthetic molecules . The isoquinoline scaffold is of high value in pharmaceutical research due to its diverse pharmacological activities. Well-known isoquinoline alkaloids, such as the anticancer agent berberine and the vasodilator papaverine, highlight the therapeutic potential of this chemical class . More broadly, quinoline and isoquinoline rings are key components in numerous marketed drugs and investigational compounds, with demonstrated activities including antibacterial, antifungal, antituberculosis, antiprotozoal, antineoplastic, and anti-viral effects . Specifically, 6-aminoisoquinoline and 7-aminoisoquinoline derivatives have been identified as useful intermediates in the synthesis of kinase inhibitors, which are being investigated for the treatment or prevention of various kinase-related diseases and disorders . These may include conditions related to the eye (e.g., glaucoma), the respiratory system, cancer, and obesity . As a building block in medicinal chemistry, this compound provides researchers with a versatile core structure for the design and synthesis of novel bioactive molecules. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2 B11909335 5-Propylisoquinolin-6-amine CAS No. 566944-06-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

566944-06-7

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-propylisoquinolin-6-amine

InChI

InChI=1S/C12H14N2/c1-2-3-11-10-6-7-14-8-9(10)4-5-12(11)13/h4-8H,2-3,13H2,1H3

InChI Key

KVJYVILVHDXWQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC2=C1C=CN=C2)N

Origin of Product

United States

Mechanistic Elucidation of Reactions Pertaining to 5 Propylisoquinolin 6 Amine Synthesis and Transformations

Detailed Reaction Mechanisms of Key Isoquinoline-Forming Cyclizations

The construction of the isoquinoline (B145761) skeleton is a cornerstone of heterocyclic chemistry. Several named reactions have been developed for this purpose, each with a distinct mechanistic pathway.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution. organic-chemistry.orgslideshare.netwikipedia.org The reaction is typically carried out under refluxing acidic conditions with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org

The mechanism is thought to proceed via one of two primary pathways, depending on the reaction conditions. wikipedia.org

Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. The amide oxygen attacks the electrophilic phosphorus center of POCl₃, forming a good leaving group. Subsequent intramolecular cyclization, an electrophilic aromatic substitution, is followed by elimination to form the dihydroisoquinoline. nrochemistry.com

Mechanism II: This pathway proceeds through a nitrilium ion intermediate. organic-chemistry.orgslideshare.netnrochemistry.com Dehydration of the amide by the acidic reagent leads to the formation of a highly electrophilic nitrilium ion. This intermediate then undergoes intramolecular cyclization to yield the dihydroisoquinoline. organic-chemistry.orgnrochemistry.com

The resulting 3,4-dihydroisoquinoline (B110456) can be subsequently dehydrogenated to the corresponding aromatic isoquinoline using reagents like palladium or sulfur. uop.edu.pkpharmaguideline.com The presence of electron-donating groups on the benzene (B151609) ring, such as the propyl and amine groups in a precursor to 5-Propylisoquinolin-6-amine, facilitates the cyclization step. nrochemistry.com

Pictet-Spengler Reaction

The Pictet-Spengler reaction offers a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction can be considered a special case of the Mannich reaction. wikipedia.org The reaction is typically catalyzed by a protic or Lewis acid. jk-sci.com

The mechanism unfolds as follows:

Iminium Ion Formation: The β-arylethylamine and the carbonyl compound condense to form a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion. wikipedia.orgjk-sci.comnrochemistry.com

Intramolecular Cyclization: The electron-rich aryl ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution. nrochemistry.comnih.gov For substrates with electron-donating groups, this cyclization can proceed under mild conditions. jk-sci.com

Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the tetrahydroisoquinoline product. jk-sci.comnih.gov

The Pictet-Spengler reaction is particularly effective for β-arylethylamines with electron-donating substituents on the aromatic ring, as these groups enhance the nucleophilicity of the ring and facilitate the cyclization step. jk-sci.com

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is another important method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.com This starting material is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com

The proposed mechanism involves these key steps:

Formation of Benzalaminoacetal: The initial step is the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form the corresponding Schiff base, a benzalaminoacetal. wikipedia.orgchemistry-reaction.com

Acid-Catalyzed Cyclization: In the presence of a strong acid, such as sulfuric acid, one of the alkoxy groups is protonated and eliminated as an alcohol. wikipedia.orgchemistry-reaction.com This generates a carbocation that is attacked by the electron-rich aromatic ring, leading to the formation of the isoquinoline core. chemistry-reaction.com

Aromatization: A second alcohol molecule is then eliminated to afford the final aromatic isoquinoline ring system. wikipedia.org

This reaction allows for the preparation of a wide variety of isoquinoline derivatives. wikipedia.org

ReactionStarting MaterialsKey Intermediate(s)Product
Bischler-Napieralski β-arylethylamide, Dehydrating agent (e.g., POCl₃)Nitrilium ion or Dichlorophosphoryl imine-ester3,4-Dihydroisoquinoline
Pictet-Spengler β-arylethylamine, Aldehyde or Ketone, Acid catalystIminium ionTetrahydroisoquinoline
Pomeranz-Fritsch Benzaldehyde, 2,2-dialkoxyethylamine, Strong acidBenzalaminoacetal, CarbocationIsoquinoline

Mechanistic Aspects of Directed C-H Functionalization in Heterocyclic Systems

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds like isoquinolines. mdpi.com This approach avoids the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with rhodium, palladium, and ruthenium, is frequently employed for these transformations. mdpi.com

A common strategy involves the use of a directing group, which is a functional group capable of coordinating to the metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, enabling its regioselective activation and subsequent functionalization. researchgate.net

For a molecule like this compound, the amine group or a derivative thereof could potentially act as a directing group. The general mechanism for a palladium-catalyzed C-H activation/annulation reaction can be outlined as follows:

Coordination and C-H Activation: The palladium catalyst coordinates to the directing group. This is followed by the activation of a nearby C-H bond, often through a concerted metalation-deprotonation pathway, to form a cyclometalated intermediate. mdpi.com

Insertion: The unsaturated reaction partner, such as an alkyne or alkene, coordinates to the metal center and inserts into the metal-carbon bond. mdpi.com

Reductive Elimination: The final step is typically a reductive elimination, which forms the new C-C or C-heteroatom bond and regenerates the active catalyst. mdpi.com

Rhodium(III)-catalyzed C-H activation has also been successfully used for the synthesis of isoquinolines. For instance, a hydrazone can act as a directing group to facilitate the ortho C-H bond activation and annulation with an alkyne, leading to the formation of a highly substituted isoquinoline. acs.org This process involves C-C and C-N bond formation, along with N-N bond cleavage. acs.org

Proton Transfer and Nucleophilic Attack Mechanisms for Amine Functionality

The amine group at the C-6 position of this compound significantly influences its chemical properties, particularly its basicity and nucleophilicity.

Proton Transfer

The lone pair of electrons on the nitrogen atom of the amine group can readily accept a proton from an acid. This proton transfer is a fundamental acid-base reaction. The basicity of the aromatic amine is influenced by the electronic effects of the substituents on the isoquinoline ring. Computational studies on aromatic amines have shown that proton transfer can be a crucial step in their metabolic activation and can occur via different mechanisms, including an anionic pathway involving proton transfer to a nucleophilic species. nih.gov The rate and favorability of proton transfer are key determinants in many reactions involving aromatic amines. nih.gov In enzymatic systems, proton transfer from aromatic amines can be facilitated by specific amino acid residues in the active site. royalsocietypublishing.org

Nucleophilic Attack

The amine functionality also renders the molecule nucleophilic. The nitrogen atom can attack electrophilic centers. Furthermore, the isoquinoline ring itself, particularly when protonated or N-alkylated to form an isoquinolinium ion, becomes highly electrophilic and susceptible to nucleophilic attack. rsc.org Nucleophilic addition typically occurs at the C-1 position of the isoquinolinium ion. gcwgandhinagar.comresearchgate.net The mechanism involves the attack of a nucleophile on the electron-deficient carbon atom, leading to the formation of a dihydroisoquinoline derivative. researchgate.net The aromaticity of the pyridine (B92270) ring is disrupted in this process. rsc.org

Oxidative and Reductive Transformation Mechanisms in Isoquinoline Chemistry

The isoquinoline core can undergo both oxidative and reductive transformations, with the reaction conditions dictating the outcome.

Oxidation

The oxidation of isoquinolines can be challenging and may lead to ring cleavage under vigorous conditions. pharmaguideline.com However, controlled oxidation can yield specific products. For instance, oxidation with a peracetic acid typically forms the N-oxide. uop.edu.pk Treatment with alkaline potassium permanganate (B83412) can result in the cleavage of the benzene ring to give pyridine-3,4-dicarboxylic acid (cinchomeronic acid). uop.edu.pk The presence of substituents on the benzene ring can influence the site of oxidation. For example, an electron-donating group like the amine in 5-aminoisoquinoline (B16527) directs the oxidation to the benzene ring, whereas an electron-withdrawing nitro group in 5-nitroisoquinoline (B18046) leads to the oxidation of the pyridine ring. shahucollegelatur.org.in

Reduction

The reduction of isoquinolines can be achieved through various methods, leading to different levels of saturation of the heterocyclic ring. pharmaguideline.comgcwgandhinagar.com

Catalytic Hydrogenation: The outcome of catalytic hydrogenation is often dependent on the acidity of the reaction medium. In an acidic medium like acetic acid, the pyridine ring is selectively reduced to yield a 1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in

Hydride Reagents: Mild reducing agents like tin and hydrochloric acid can also produce 1,2,3,4-tetrahydroisoquinoline. uop.edu.pk

Photochemical Reduction: A more recent development involves the photochemical dearomative hydrosilylation of quinolines and isoquinolines. This method, using trifluoroacetic acid and a silane (B1218182) under UV irradiation, can lead to the formation of partially reduced products. acs.org Deuterium labeling studies suggest a stepwise hydrogen atom transfer mechanism, where a proton from the acid and a hydride from the silane are delivered to specific positions on the ring. acs.org

TransformationReagent(s)Mechanistic FeatureProduct
Oxidation Peracetic AcidAttack on the nitrogen lone pairIsoquinoline N-oxide
Oxidation Alkaline KMnO₄Ring cleavagePyridine-3,4-dicarboxylic acid
Reduction H₂/Catalyst, Acidic mediumSelective hydrogenation of the pyridine ring1,2,3,4-Tetrahydroisoquinoline
Reduction Sn, HClReduction of the pyridine ring1,2,3,4-Tetrahydroisoquinoline
Reduction TFA, Et₃SiH, hvStepwise hydrogen atom transferPartially reduced isoquinoline

Computational and Theoretical Chemistry Applications to 5 Propylisoquinolin 6 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of 5-Propylisoquinolin-6-amine would involve calculating the distribution of electrons within the molecule to understand its reactivity, stability, and intermolecular interactions. This would include mapping the electron density, defining atomic charges, and analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Such studies would clarify the roles of the electron-donating amino group and the alkyl propyl group on the aromatic isoquinoline (B145761) system, but specific research data for this compound is not available.

Conformational Analysis and Energetics of this compound

Conformational analysis would investigate the different spatial arrangements of the atoms of this compound, particularly focusing on the rotation of the flexible propyl group. By calculating the potential energy of these different conformations (rotamers), the most stable, low-energy structures could be identified. This is crucial for understanding how the molecule might interact with biological targets. At present, no specific conformational energy maps or identified stable conformers for this compound have been published.

Prediction of Spectroscopic Parameters from First Principles (e.g., vibrational frequencies, electronic transitions)

First-principles calculations can predict spectroscopic data, which can then be used to interpret or verify experimental findings. For this compound, this would involve computing its theoretical vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Each predicted peak would correspond to a specific molecular motion or electronic transition, offering a detailed picture of the molecule's dynamic and electronic behavior. However, no such theoretical spectra for this specific molecule are available in research databases.

Molecular Modeling and Dynamics Simulations

These computational techniques simulate how a molecule behaves and interacts with its environment over time.

Exploration of Molecular Interactions with Model Systems (e.g., DNA, protein models)

Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze how a ligand, such as this compound, might bind to a biological macromolecule like a protein or a DNA strand. While studies exist for other isoquinoline derivatives, showing their potential to interact with various biological targets, specific simulations detailing the binding mode, interaction energies, and stability of this compound with any particular protein or DNA model have not been documented in scientific literature. ontosight.ai

Reaction Pathway Mapping and Transition State Characterization

For a complete understanding of a molecule's chemical reactivity, computational methods can be used to map out potential reaction pathways. This involves identifying the intermediate structures and, crucially, the high-energy transition states that must be overcome for a reaction to proceed. This type of analysis could, for example, illuminate metabolic pathways or potential synthetic routes. To date, no reaction pathway or transition state calculations for this compound have been published.

In Silico Approaches in Compound Design and Optimization Strategies

In the realm of modern medicinal chemistry, in silico or computational approaches are indispensable for accelerating the design and optimization of novel therapeutic agents. For a scaffold such as this compound, these methods provide profound insights into its potential biological activities and guide the rational design of more potent and selective derivatives. ontosight.ai Computational strategies, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis, are employed to elucidate the complex interplay between molecular structure and biological function, thereby streamlining the drug discovery pipeline. researchgate.net

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com For derivatives of the isoquinoline class, QSAR studies are instrumental in identifying key molecular properties (descriptors) that govern their therapeutic effects. japsonline.com These descriptors can be topological, electronic, or physicochemical in nature.

Research on analogous heterocyclic structures, such as 6-arylquinazolin-4-amines and various isoquinoline derivatives, has demonstrated the power of 3D-QSAR in developing predictive models. japsonline.comnih.gov For instance, in studies of kinase inhibitors, 3D-QSAR models have successfully correlated the steric and electrostatic fields of compounds with their inhibitory potencies. nih.gov These models are validated statistically to ensure their predictive power, often yielding high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), which indicate a robust and reliable model. nih.gov The insights gained from the contour maps generated in these studies can guide the modification of the this compound scaffold, suggesting where to add or remove steric bulk or electron-donating/withdrawing groups to enhance activity.

Table 1: Representative Validation Parameters for a 3D-QSAR Model This table is an illustrative example based on typical data from QSAR studies on related kinase inhibitors and does not represent data for this compound itself.

ParameterValueDescription
Q² (Cross-validated R²)0.82Indicates the predictive power of the model during internal validation.
R² (Non-cross-validated R²)0.85Represents the goodness of fit for the training set data.
Predicted R² (Test Set)0.79Measures the model's ability to predict the activity of an external set of compounds.
F-value110.5The Fisher test value, indicating the statistical significance of the model.
Optimal Components5The number of principal components used to build the model.

Molecular Docking

Molecular docking is a structure-based design method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is crucial for understanding the binding mode of isoquinoline derivatives and optimizing their interactions within the active site of a receptor. nih.govmdpi.com The isoquinoline scaffold is a known hinge-binding moiety for many kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK). nih.govrhhz.net

Docking studies on ROCK inhibitors with an isoquinoline core have revealed that the nitrogen atom of the isoquinoline ring often forms a critical hydrogen bond with the hinge region of the kinase domain. rhhz.net The substituents on the ring, such as the propyl group at position 5 and the amine at position 6 on this compound, would then occupy adjacent pockets. Modifications at these positions can significantly influence binding affinity and selectivity. rhhz.net For example, in silico simulations have shown that introducing different functional groups at the 5-position can lead to additional hydrophobic interactions, enhancing potency. rhhz.net Docking scores, which estimate the binding free energy, are used to rank potential derivatives, allowing chemists to prioritize the synthesis of the most promising compounds. mdpi.com

Table 2: Illustrative Molecular Docking Scores for a Hypothetical Series of Analogs This table is for illustrative purposes to show how docking data is used. The compounds and scores are hypothetical.

CompoundModification on Isoquinoline ScaffoldDocking Score (kcal/mol)Key Interaction noted in Silico
This compound Propyl at C5, Amine at C6-7.5H-bond with hinge region
Analog AIsopropyl at C5, Amine at C6-7.9Improved hydrophobic contact
Analog BPropyl at C5, Acetyl-amine at C6-8.2Additional H-bond via acetyl group
Analog CCyclopropyl (B3062369) at C5, Amine at C6-7.2Reduced hydrophobic contact
Analog DButyl at C5, Amine at C6-7.8Similar to propyl, minor improvement

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.govmdpi.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based). mdpi.commedsci.org

For a compound like this compound, a pharmacophore model could be built to define the key features responsible for its potential activity, such as a hydrogen bond acceptor (the ring nitrogen), a hydrogen bond donor (the 6-amine), and a hydrophobic feature (the 5-propyl group). ontosight.aimedsci.org This model can then be used as a 3D query to screen large virtual libraries of compounds to identify novel scaffolds that match the pharmacophore and may possess similar biological activity. nih.govdovepress.com Furthermore, the model provides a blueprint for optimizing the lead compound; ensuring that modifications retain or enhance these key pharmacophoric features is critical for maintaining or improving activity. nih.gov

Table 3: Example of Pharmacophore Features for a Kinase Inhibitor Model This table illustrates typical pharmacophore features identified in studies on related heterocyclic kinase inhibitors.

Pharmacophore FeatureDescriptionPotential Corresponding Group on this compound
Hydrogen Bond Acceptor (HBA)A feature that accepts a hydrogen bond from the target.Isoquinoline ring nitrogen
Hydrogen Bond Donor (HBD)A feature that donates a hydrogen bond to the target.6-amino group
Hydrophobic (HY)A non-polar group that can form hydrophobic interactions.5-propyl group
Aromatic Ring (AR)Aromatic center that can engage in π-π stacking.Isoquinoline ring system

By integrating these in silico strategies, researchers can develop a comprehensive understanding of the structure-activity relationships for the this compound class of molecules. This computational-driven approach allows for the focused design of optimized analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the path toward developing new therapeutic agents.

Advanced Analytical Techniques for Comprehensive Characterization in Isoquinoline Research

High-Resolution Spectroscopic Methods

High-resolution spectroscopic methods are indispensable for the detailed analysis of molecular structures. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that can be used to determine atomic connectivity, molecular weight, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For 5-Propylisoquinolin-6-amine, ¹H NMR and ¹³C NMR are the primary methods used for structural confirmation. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core, the protons of the propyl group, and the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide unequivocal evidence for the compound's structure.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH7.0 - 8.5Multiplet5H
NH₂4.0 - 5.0Broad Singlet2H
CH₂ (propyl)2.5 - 2.8Triplet2H
CH₂ (propyl)1.6 - 1.8Sextet2H
CH₃ (propyl)0.9 - 1.1Triplet3H

Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, confirming the presence of the isoquinoline ring system and the propyl substituent.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, ESI-MS) for Molecular Formula Determination and Fragmentation Pathway Analysis in Research

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. In combination with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of polar molecules like amines.

The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₄N₂).

Further analysis using tandem mass spectrometry (MS/MS) can elucidate the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. For this compound, characteristic fragmentation would likely involve the loss of the propyl group or cleavage of the isoquinoline ring.

Vibrational Spectroscopy (Infrared (IR), Raman, Surface-Enhanced Raman Spectroscopy (SERS)) for Molecular Fingerprinting and Vibrational Mode Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a unique "molecular fingerprint" that can be used for identification and structural analysis.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrational modes would include N-H stretching of the amine group, C-H stretching of the aromatic and alkyl groups, and C=C and C=N stretching of the isoquinoline ring.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amine (NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Alkyl C-HC-H Stretch2850 - 2960
Aromatic C=CC=C Stretch1450 - 1600
Isoquinoline C=NC=N Stretch1600 - 1650

Raman spectroscopy provides complementary information to IR spectroscopy. Surface-Enhanced Raman Spectroscopy (SERS) can be used to enhance the Raman signal of molecules adsorbed on metal surfaces, allowing for highly sensitive detection and analysis.

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Excitation Analysis

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* transitions within the aromatic isoquinoline system. The position and intensity of these bands are influenced by the substitution pattern, including the electron-donating amine and propyl groups.

Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. The fluorescence spectrum, including the excitation and emission wavelengths and the quantum yield, provides insights into the excited state properties of the molecule.

Chromatographic Method Development for Separation Science and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-performance liquid chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like this compound.

The development of an HPLC method for this compound would involve optimizing parameters such as the stationary phase (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (typically determined from the UV-Vis spectrum). A well-developed HPLC method can be used to determine the purity of a sample of this compound and to quantify its concentration.

X-ray Diffraction for Solid-State Structural Analysis and Conformational Preferences

X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of all atoms in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would provide definitive information about its solid-state structure. This includes bond lengths, bond angles, and torsion angles, which reveal the conformation of the propyl group relative to the isoquinoline ring. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the packing of the molecules in the crystal.

Structure Activity Relationship Sar Methodologies for Isoquinoline Derivatives

Conceptual Frameworks for SAR Studies in Heterocyclic Chemistry

The investigation of structure-activity relationships (SAR) in heterocyclic chemistry is fundamental to drug discovery, guiding the optimization of lead compounds. nih.govdrugdesign.org A key conceptual framework involves the systematic modification of a heterocyclic core, such as isoquinoline (B145761), to probe how changes in its structure affect biological activity. ijrpr.com This process allows researchers to build models that correlate structural features with desired therapeutic effects. nih.gov

Heterocyclic compounds are of immense interest due to their prevalence in biologically active molecules, with over 85% of such entities containing a heterocyclic ring. mdpi.com The structural diversity of these compounds, including the ability to incorporate various heteroatoms like nitrogen, sulfur, and oxygen, allows for fine-tuning of their electronic and steric properties to enhance interactions with biological targets. ijrpr.com

Computational tools and molecular modeling have become integral to SAR studies, enabling the prediction of biological activity for novel heterocyclic compounds. ijrpr.com Techniques like quantitative structure-activity relationship (QSAR) modeling correlate specific molecular descriptors with biological outcomes, providing a rational basis for designing more potent and selective agents. preprints.orgijrpr.com These in silico methods, coupled with experimental data, allow for a more efficient exploration of the vast chemical space of heterocyclic derivatives. nih.gov

The core principle of SAR analysis is to convert raw structure-activity data into meaningful relationships that can guide further synthesis and testing. drugdesign.org This involves identifying which molecular modifications lead to improved activity and which are detrimental, ultimately aiming to create a comprehensive understanding of the pharmacophore. drugdesign.org

Systematic Exploration of Substituent Effects on Molecular Interactions

The introduction of various functional groups can modulate the electron density of the isoquinoline ring system, thereby affecting its ability to participate in crucial intermolecular interactions such as hydrogen bonding, and π-stacking. ijrpr.comnih.gov For instance, a study on nitrated indenoisoquinolines demonstrated that the position and number of electron-rich methoxy (B1213986) groups on the indenone ring, while keeping a nitro substituent on the isoquinoline ring constant, had a profound effect on topoisomerase I inhibition. nih.gov This systematic approach highlighted the importance of charge complementarity and the deleterious effects of steric hindrance. nih.gov

The nature and position of substituents can also dictate the molecule's ability to chelate metal ions, a property that can be relevant for certain biological activities. For example, a screening of 28 isoquinoline alkaloids revealed that their ability to chelate and reduce ferric and cupric ions was largely dependent on the number of free aromatic hydroxyl groups. nih.gov

Computational methods are often employed to predict how substituents will affect molecular properties. First-principles methods can be used to study the influence of various functional groups on properties like the transition dipole moment, absorbance, and hydrophobicity of a dye molecule. rsc.org These theoretical investigations, when validated by experimental data, provide a powerful tool for guiding the selection of substituents to achieve desired molecular interactions. rsc.org

The following table provides examples of how different substituents on a heterocyclic core can influence biological activity:

Substituent Effect on Molecular Properties Potential Impact on Biological Activity
Nitro groupElectron-withdrawingCan enhance π-stacking interactions and biological potency. nih.gov
Methoxy groupElectron-donatingCan increase electron density and modulate binding affinity. nih.gov
Hydroxyl groupHydrogen bond donor/acceptorCan form crucial hydrogen bonds with target proteins. nih.gov
Alkyl chainsIncreases lipophilicityCan improve membrane permeability but may also introduce steric hindrance. researchgate.net

Rational Design and Synthesis of Isoquinoline Analogues for SAR Probing

The insights gained from SAR studies are directly applied to the rational design and synthesis of novel isoquinoline analogues. researchgate.net This iterative process involves designing new molecules with specific structural modifications predicted to enhance biological activity, followed by their chemical synthesis and biological evaluation. medscape.com

The design phase often leverages computational modeling to predict the binding of designed analogues to their target. preprints.org This can involve superimposing new structures onto known active compounds to ensure they maintain key pharmacophoric features. acs.org For example, the design of quinazoline (B50416) derivatives as α1-adrenoceptor antagonists was guided by superimposing them onto a known active compound. acs.org

The synthesis of these designed analogues often requires the development of versatile and efficient synthetic routes. nih.govbenthamdirect.com Methods like palladium-catalyzed cross-coupling reactions can enable the combinatorial development of structurally diverse libraries of compounds for screening. researchgate.net The ability to synthesize a range of derivatives with systematic variations is crucial for thoroughly probing the SAR. nih.gov

For instance, in the development of inhibitors for the anti-apoptotic protein XIAP, a library of tripeptide derivatives with heteroaromatic C-terminal substituents, including isoquinoline, was synthesized to investigate the SAR at the P2 position. nih.gov This led to the identification of compounds with improved selectivity for the BIR2 domain of XIAP. nih.gov Similarly, the synthesis of a series of 2,4-bis[(substituted-aminomethyl)phenyl]isoquinoline derivatives was undertaken to evaluate their antiprotozoal activity. tandfonline.com

The following table illustrates the process of rational design and synthesis for SAR probing:

Design Step Synthetic Strategy SAR Information Gained
Introduce a cyclopropyl (B3062369) group at a specific position. googleapis.comMulti-step synthesis involving intermediate formation and final coupling. googleapis.comDetermine the impact of a bulky, rigid substituent on activity.
Vary the substituent on a phenyl ring. tandfonline.comSuzuki or other cross-coupling reactions. tandfonline.comProbe the electronic and steric requirements at that position.
Replace a quinoline (B57606) core with an isoquinoline core. acs.orgDevelop a synthetic route for the new heterocyclic core. acs.orgUnderstand the importance of the nitrogen position in the ring system.

Fragment-Based and Scaffold-Hopping Approaches in Design Strategies

In addition to traditional SAR methods, modern drug design increasingly utilizes fragment-based and scaffold-hopping approaches to explore novel chemical space and identify new lead compounds. researchoutreach.orgd-nb.info

Fragment-Based Drug Discovery (FBDD) starts with the screening of small, low-molecular-weight fragments that bind to the target protein with low affinity. researchoutreach.org These "hits" are then grown or merged to create more potent lead compounds. nih.gov A "fragment merging by design" strategy has been successfully applied to discover isoquinoline-based kinase inhibitors. researchoutreach.org This approach involves screening a library of fragments based on a common template, analyzing the hits, and then merging the successful fragments into a single, more potent molecule. researchoutreach.org

Scaffold-hopping is a computational strategy that aims to identify isofunctional molecular structures with significantly different core scaffolds. nih.gov This technique is particularly useful for addressing issues like metabolic liabilities or for discovering novel intellectual property. nih.gov For example, replacing a metabolically labile quinoline ring with a more electron-deficient heterocycle like pyridine (B92270) can improve metabolic stability while maintaining the necessary pharmacophoric interactions. nih.gov

A computational workflow for scaffold-hopping can involve:

Fragmentation of a known active compound or a library of drugs to generate a collection of core scaffolds. d-nb.info

Using these scaffolds to generate new virtual compounds. d-nb.info

Screening the virtual library against a pharmacophore model of the target to identify promising new scaffolds. d-nb.info

These advanced design strategies, often aided by computational methods, provide powerful tools for navigating the complexities of SAR and for the discovery of next-generation isoquinoline-based therapeutics. rsc.orgresearchgate.net

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